Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative featuring a 1H-indol-3-yl substituent at the 6-position, a 4-methylphenyl group at the 4-position, and a phenyl group at the 1-position. Additionally, it possesses a carbonitrile group at the 5-position. [] This compound was investigated for its supramolecular aggregation properties in the solid state. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with the target compound, 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine. The presence of different substituents at the 1, 3, 4, and 6 positions highlights the structural diversity possible within this class of compounds. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative closely resembles the previous compound, with the only difference being the presence of a 4-methoxyphenyl group at the 4-position instead of a 4-methylphenyl group. [] Like the previous compound, it was also studied for its supramolecular aggregation behavior. []
Relevance: This compound further emphasizes the structural diversity within the pyrazolo[3,4-b]pyridine class and its potential for forming supramolecular aggregates. This compound and the target compound, 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, share a common pyrazolo[3,4-b]pyridine scaffold, highlighting the possibility of exploring various substituents at different positions to fine-tune their properties. []
Relevance: This compound exemplifies the versatility of the pyrazolo[3,4-b]pyridine scaffold for accommodating diverse substituents and exploring their impact on supramolecular assembly. The shared pyrazolo[3,4-b]pyridine core between this compound and 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine reinforces the importance of this structural motif in medicinal chemistry. []
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative with a 2-fluorophenyl group at the 4-position, a 1H-indol-1-yl substituent at the 6-position, and a phenyl group at the 1-position. Additionally, a carbonitrile group is present at the 5-position. [] Crystallographic studies revealed that this compound forms complex double chains through a combination of N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds. []
Relevance: This compound underscores the significance of hydrogen bonding in influencing the solid-state packing of pyrazolo[3,4-b]pyridine derivatives. The target compound, 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, with its various heteroatoms and aromatic rings, might also exhibit similar hydrogen bonding patterns, potentially influencing its interactions with biological targets. []
Compound Description: This complex pyrazolo[3,4-b]pyridine derivative contains a 3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl) moiety attached to the 1-position of the pyrazolopyridine core. Furthermore, a 3-methylbenzamide substituent is present at the 4-position. [] This compound is a potent and selective inhibitor of the heat shock protein 90 (HSP90) isoforms α and β. []
Relevance: This compound exemplifies the potential of pyrazolo[3,4-b]pyridines as scaffolds for developing selective inhibitors of therapeutically relevant targets like HSP90. The structural similarity of the pyrazolo[3,4-b]pyridine core in this compound and the target compound, 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, suggests that exploring similar modifications on the target compound might yield compounds with interesting biological activities. []
Compound Description: This compound is a complex polycyclic system featuring a chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one core with a thieno[2,3-d]pyrimidin-4-yl substituent at the 3-position and a phenyl group at the 1-position. [] It was synthesized efficiently using a FeCl3-SiO2 catalyzed reaction. []
Relevance: While structurally distinct from the target compound, 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, this compound highlights the versatility of pyrazolo[3,4-b]pyridine as a building block for generating diverse polycyclic frameworks with potential biological applications. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative features a 4-methoxyphenyl group at the 6-position, a methyl substituent at the 1-position, a methylsulfanyl group at the 4-position, and a phenyl group at the 3-position. Additionally, an ethyl carboxylate group is present at the 5-position. [] Crystallographic analysis revealed the presence of an intramolecular S⋯O contact. []
Relevance: This compound further emphasizes the structural diversity possible within the pyrazolo[3,4-b]pyridine scaffold. The presence of the methylsulfanyl group at the 4-position is particularly interesting as it introduces a potential site for further functionalization. Comparing this structure with 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine emphasizes the potential for diverse substitutions at various positions around the pyrazolo[3,4-b]pyridine core. []
Compound Description: BAY 41-2272 is a pyrazolo[3,4-b]pyridine derivative containing a cyclopropyl group at the 5-position and a 1-(2-fluorobenzyl)-1H-pyrazol-3-yl substituent at the 2-position of the pyrimidine ring, which is further attached to the pyrazolo[3,4-b]pyridine core. [] This compound is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator, demonstrating vasodilatory effects in ovine pulmonary arteries. []
Relevance: This compound highlights the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, particularly in cardiovascular applications. While structurally distinct from 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, it showcases the versatility of this scaffold for designing molecules with specific biological activities. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative is characterized by a benzothiazolyl group at the 1-position, methyl groups at the 4 and 6 positions, and a 4-chlorophenyl substituent at the 3-position. [] This compound demonstrated promising cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []
Relevance: This compound highlights the potential of pyrazolo[3,4-b]pyridines as a scaffold for developing anticancer agents. The comparison with 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine emphasizes the structural diversity within this class and the possibility of exploring different substitution patterns to modulate biological activity. []
Relevance: This compound, along with 6b, reinforces the potential of benzothiazole-substituted pyrazolo[3,4-b]pyridines as anticancer agents. The presence of fluorine atoms in both 12c and the target compound, 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, suggests a possible avenue for modulating physicochemical properties and biological activity within this class of compounds. []
Compound Description: This compound is a key building block for synthesizing various polyheterocyclic ring systems. It is a pyrazolo[3,4-b]pyridine derivative with an amino group at the 3-position, a bromine atom at the 5-position, and methyl groups at the 4 and 6 positions. [] It has been used to synthesize diverse pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. []
Relevance: This compound serves as a versatile intermediate for generating structurally complex pyrazolo[3,4-b]pyridine-based heterocycles. The presence of a bromine atom at the 5-position allows for further functionalization through various coupling reactions. While structurally less complex than 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, it highlights the synthetic potential of this core structure for accessing diverse chemical space. []
Compound Description: This compound is a bis-pyrazolo[3,4-b]pyridine derivative, where two pyrazolo[3,4-b]pyridine units are linked through a 1,4-phenylene bridge. Each pyrazolo[3,4-b]pyridine unit contains an amino group at the 3-position, a methyl group at the 6-position, and an ethanone moiety at the 4-position. [] It was synthesized through a multistep reaction sequence starting from a bis-thioxopyridine derivative. []
Relevance: This compound exemplifies the possibility of creating dimeric structures based on the pyrazolo[3,4-b]pyridine scaffold, potentially leading to molecules with unique properties compared to their monomeric counterparts. This dimeric structure contrasts with the single pyrazolo[3,4-b]pyridine core of 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, highlighting the diversity achievable through synthetic modifications. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative features a tetrahydro-pyridine ring fused to the pyrazole moiety. It contains a 4-fluorophenyl group at the 4-position, a methyl group at the 3-position, a phenyl group at the 1-position, and a carbonitrile group at the 5-position. [] It was synthesized using a microwave-assisted reaction. []
Relevance: The presence of the tetrahydropyridine ring in this compound introduces a structural variation compared to the fully aromatic system in 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine. This modification could potentially alter the compound's conformational flexibility and influence its interactions with biological targets. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative, similar to the previous compound, also contains a tetrahydropyridine ring. It features a 4-chlorophenyl group at the 4-position, a methyl group at the 3-position, a phenyl group at the 1-position, and a benzamide substituent at the 5-position. [] Microwave irradiation facilitated its synthesis. []
Relevance: This compound, along with the previous one, illustrates the feasibility of introducing substituents on the tetrahydropyridine ring of pyrazolo[3,4-b]pyridine derivatives. This structural modification, compared to the fully aromatic system in 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, could impact the compound's physicochemical properties and interactions with biological targets. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative contains a methyl group at the 3-position, a phenyl group at the 1-position, an aryl group at the 6-position, and an ethyl carboxylate substituent at the 4-position. []
Relevance: This compound highlights the possibility of introducing various aryl substituents at the 6-position of the pyrazolo[3,4-b]pyridine core. This structural aspect, when compared to 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, suggests an area for exploration in structure-activity relationship studies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.